N-(cyclopropylmethyl)-4-methoxy-2-methylaniline

Description

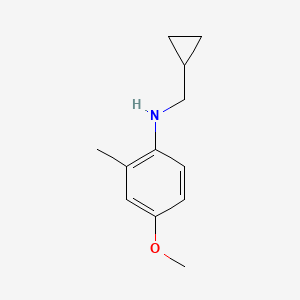

N-(Cyclopropylmethyl)-4-methoxy-2-methylaniline is a secondary amine featuring a cyclopropylmethyl substituent attached to a 4-methoxy-2-methylaniline backbone. The compound’s structure combines aromatic methoxy and methyl groups with a strained cyclopropane ring, which may confer unique physicochemical and reactivity profiles.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-4-methoxy-2-methylaniline |

InChI |

InChI=1S/C12H17NO/c1-9-7-11(14-2)5-6-12(9)13-8-10-3-4-10/h5-7,10,13H,3-4,8H2,1-2H3 |

InChI Key |

CUTXGMWLWCRWDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-4-methoxy-2-methylaniline typically involves the reaction of 4-methoxy-2-methylaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of less hazardous reagents and solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-methoxy-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-4-methoxy-2-methylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-methoxy-2-methylaniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-Methoxy-2-methyl-N-(o-tolyl)aniline

This analog substitutes the cyclopropylmethyl group with an aromatic o-tolyl (2-methylphenyl) group. Synthesis involves a palladium-catalyzed coupling between 4-methoxy-2-methylaniline and 2-bromotoluene, using NaOtBu as a base and Pd(dppf)Cl₂·CH₂Cl₂ as a catalyst, achieving completion after 4 hours at 100°C .

N-Methyl-O-(2-methylenecyclohexyl)-N-phenylhydroxylamine

This compound features a hydroxylamine group and a methylenecyclohexyl substituent. Its synthesis employs m-chloroperbenzoic acid (mCPBA) as an oxidizing agent under mild conditions (room temperature, 3 hours), yielding 81% purity . The hydroxylamine moiety introduces redox-active properties absent in N-(cyclopropylmethyl)-4-methoxy-2-methylaniline, which may expand its utility in oxidation-reduction reactions.

N-((3,4-Dihydronaphthalen-2-yl)methyl)-4-(4-(dimethylamino)benzyl)-N-methylaniline

This structurally complex analog incorporates a dihydronaphthalene ring and a dimethylaminobenzyl group. Its synthesis achieves a 63% yield, with NMR data (δ 2.86 ppm for N-methyl and δ 6.57–7.07 ppm for aromatic protons) confirming regioselectivity . The extended aromatic system may enhance π-π stacking interactions compared to the simpler cyclopropylmethyl derivative.

Structural and Functional Comparisons

Research Implications and Limitations

- Synthetic Accessibility : The discontinued status of this compound limits its experimental use, whereas analogs like 4-methoxy-2-methyl-N-(o-tolyl)aniline are more accessible due to well-established synthetic protocols .

- Functional Group Impact : The cyclopropylmethyl group’s ring strain may enhance reactivity in ring-opening reactions or modulate pharmacokinetic properties (e.g., metabolic stability) compared to bulkier or planar substituents .

- Data Gaps : Detailed physicochemical data (e.g., logP, solubility) and biological activity profiles for this compound are absent in the provided evidence, necessitating further studies for comprehensive comparisons.

Biological Activity

N-(cyclopropylmethyl)-4-methoxy-2-methylaniline is an organic compound that has garnered attention for its potential biological activities. Characterized by its unique structure, which includes a cyclopropylmethyl group and methoxy-substituted aniline, this compound is being explored for its efficacy against various pathogens and its role in medicinal chemistry. This article delves into the biological activity of this compound, presenting research findings, case studies, and a detailed analysis of its properties.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 193.27 g/mol. The compound features:

- Cyclopropylmethyl group : Contributes to the compound's unique reactivity.

- Methoxy group (-OCH₃) : Positioned at the para position relative to the amine group, influencing solubility and biological interactions.

- Methyl group : Located at the ortho position, affecting steric hindrance and electronic properties.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 193.27 g/mol |

| Key Functional Groups | Cyclopropylmethyl, Methoxy |

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity. Similar compounds have been shown to inhibit bacterial growth and exhibit antifungal effects. In vitro studies are necessary to quantify these effects and elucidate the mechanism of action.

Antiviral Activity

Compounds with analogous structures have demonstrated antiviral properties against several viruses. The potential of this compound in this area remains to be fully explored through targeted studies.

Case Studies

- Antimicrobial Efficacy : A study examining related anilines found that modifications in the molecular structure significantly influenced their antimicrobial potency. The presence of electron-donating groups like methoxy was linked to increased activity against specific bacterial strains .

- Mechanism of Action : Research on structurally similar compounds has suggested that they may disrupt microbial cell membranes or inhibit key enzymatic pathways essential for microbial survival .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions, including amination and alkylation processes. The ability to modify its structure allows for the creation of derivatives with potentially enhanced biological properties.

Table 2: Synthetic Pathways

| Reaction Type | Description |

|---|---|

| Amination | Reaction of cyclopropylmethyl with methoxy aniline |

| Alkylation | Introduction of alkyl groups to enhance activity |

Future Directions

Further research is essential to fully understand the biological activity of this compound:

- In Vitro Studies : To assess antimicrobial and antiviral efficacy.

- In Vivo Studies : To evaluate pharmacokinetics and therapeutic potential.

- Structural Modifications : To explore derivatives for improved activity against specific pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.